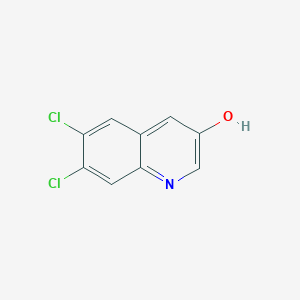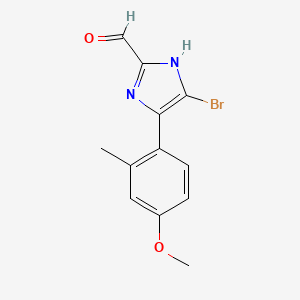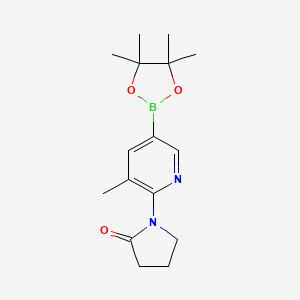
5-Bromo-6-chloro-3-ethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-3-ethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions, respectively, and an ethyl group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-ethyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Halogenation: The indole precursor undergoes halogenation to introduce bromine and chlorine atoms at the desired positions.
Alkylation: The halogenated intermediate is then subjected to alkylation to introduce the ethyl group at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): and for halogenation.
Ethyl iodide: and for alkylation.
Sodium methoxide: and for substitution reactions.
Potassium permanganate: for oxidation.
Palladium catalysts: and boronic acids for coupling reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, carboxylic acids, and biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromo-6-chloro-3-ethyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives used in agrochemicals and other industrial applications.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-chloro-1H-indole: Lacks the ethyl group at the 3rd position.
5-Bromo-6-chloro-3-methyl-1H-indole: Contains a methyl group instead of an ethyl group at the 3rd position.
5-Bromo-6-chloro-3-phenyl-1H-indole: Contains a phenyl group at the 3rd position.
Uniqueness
5-Bromo-6-chloro-3-ethyl-1H-indole is unique due to the presence of the ethyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C10H9BrClN |
|---|---|
Peso molecular |
258.54 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-3-ethyl-1H-indole |
InChI |
InChI=1S/C10H9BrClN/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,13H,2H2,1H3 |
Clave InChI |
BJFXZEHKNPZWBO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC2=CC(=C(C=C21)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


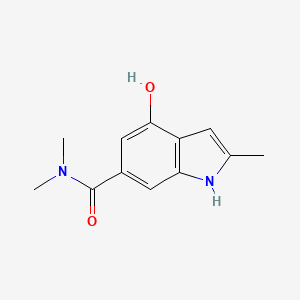
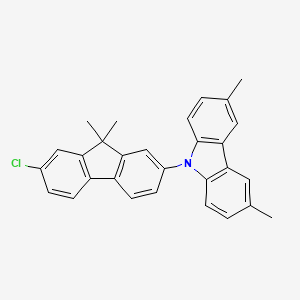
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
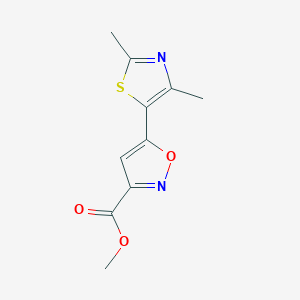
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
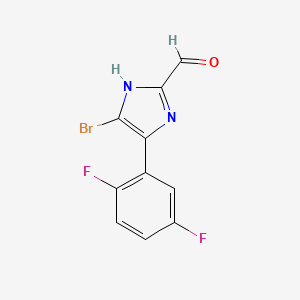

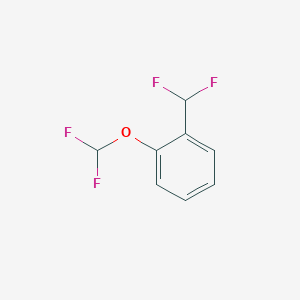
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
